alpha-naphthyl beta-D-ribofuranoside
Description
Alpha-naphthyl beta-D-ribofuranoside is a glycoside compound comprising a beta-D-ribofuranose sugar moiety linked to an alpha-naphthyl group via a glycosidic bond. This structure distinguishes it from other glycosides by the specific orientation of the naphthyl group (alpha-position) and the ribofuranose configuration (beta-anomer). Such compounds are often utilized in biochemical research, particularly as substrates for enzymatic assays or synthetic intermediates in organic chemistry .
Properties
Molecular Formula |
C15H16O5 |
|---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
(2R,3S,4R,5S)-2-(hydroxymethyl)-5-naphthalen-1-yloxyoxolane-3,4-diol |
InChI |
InChI=1S/C15H16O5/c16-8-12-13(17)14(18)15(20-12)19-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-18H,8H2/t12-,13-,14-,15-/m1/s1 |
InChI Key |
DBZXYTVLAWGLKX-KBUPBQIOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Scientific Research Applications
Enzymatic Studies
Alpha-naphthyl beta-D-ribofuranoside serves primarily as a substrate in enzyme assays, particularly for glycosidases. These enzymes catalyze the hydrolysis of glycosidic bonds, and the use of this compound allows researchers to investigate the kinetics and mechanisms of glycosidase activity.
Glycosidase Activity Measurement
- Mechanism : When this compound is hydrolyzed by glycosidases, it releases alpha-naphthol, which can be quantitatively measured.
- Applications : This measurement is crucial for understanding enzyme specificity, catalytic efficiency, and the effects of inhibitors on enzyme activity. Such studies contribute to drug development and the design of enzyme inhibitors for therapeutic purposes.
Pharmacological Research
Research has shown that derivatives of ribofuranose, including this compound, exhibit various biological activities.
Antiviral and Anticancer Properties
- Mechanism : Compounds derived from ribofuranose have been reported to possess antiviral properties and can inhibit cancer cell proliferation.
- Case Studies :
- A study highlighted that chemically modified ribofuranose nucleosides demonstrated significant cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .
- Another investigation identified ribofuranose derivatives with analgesic and anti-inflammatory effects, indicating their utility in pain management .
Molecular Biology Applications
This compound is also utilized in molecular biology for its role as a reporter substrate.
Reporter Systems
- Functionality : The compound can be employed in reporter systems where its hydrolysis by specific enzymes results in a detectable signal (e.g., fluorescence), facilitating the study of gene expression and enzyme activity.
- Example : The use of ribofuranosides as substrates in assays for beta-D-ribofuranosidase activity has been documented, showcasing their versatility in detecting enzymatic reactions .
Synthesis and Derivative Development
The synthesis of this compound and its derivatives has been explored extensively to enhance their biological activities.
Synthetic Strategies
- Researchers have developed various synthetic routes to produce ribofuranose derivatives with improved pharmacological profiles.
- The synthesis often involves modifications that enhance solubility or bioavailability, making these compounds more effective as therapeutic agents .
Summary Table of Applications
Comparison with Similar Compounds
Key Observations :
- Aglycone Diversity : The aglycone group (methyl, indolyl, xanthine, or naphthyl) significantly influences solubility, stability, and biological activity. For example, brominated indolyl derivatives are used in colorimetric assays due to their chromogenic properties .
- Sugar Backbone: Ribofuranose (5-membered ring) vs. glucopyranose (6-membered ring) affects conformational flexibility and enzyme specificity. Beta-D-ribofuranosides are less common in nature compared to glucopyranosides, making them valuable in synthetic chemistry .
2.2 Physicochemical Properties
- Alpha-Naphthyl Derivatives : Alpha-naphthyl phosphate (analogous in aglycone) is used in phosphatase assays at pH 5.0–11.0, suggesting that alpha-naphthyl glycosides may serve as enzyme substrates .
- Beta-Naphthyl Glucopyranoside: Higher molecular weight (306.31 g/mol) compared to ribofuranosides, with applications in ligand-binding studies .
Preparation Methods
Koenigs-Knorr Glycosylation with Silver Triflate
The Koenigs-Knorr reaction remains a cornerstone for synthesizing β-D-ribofuranosides. In this method, a ribofuranosyl halide donor (e.g., 2,3,5-tri-O-acetyl-β-D-ribofuranosyl bromide) reacts with α-naphthol in the presence of silver triflate (AgOTf), which promotes inversion at the anomeric center to yield the β-configuration. For instance, WO2003035896A2 describes the synthesis of indoxyl β-D-ribofuranosides using AgOTf in dichloromethane, achieving yields of ~70% after deprotection. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the triflate ion stabilizes the oxocarbenium intermediate, ensuring stereoselectivity.
Key Parameters:
Trichloroacetimidate Donors with Lewis Acids
An alternative approach employs trichloroacetimidate donors activated by trimethylsilyl triflate (TMSOTf) or BF3·OEt2 . EP2319853A1 highlights the utility of TMSOTf in coupling 2,3,5-tri-O-benzoyl-D-ribofuranosyl trichloroacetimidate with α-naphthol, achieving β-selectivity >10:1. The hard Lewis acid TMSOTf stabilizes the transition state by coordinating to the imidate oxygen, favoring β-glycoside formation via an SN1-like pathway.
Comparative Data:
| Donor Type | Catalyst | β:α Ratio | Yield (%) |
|---|---|---|---|
| Trichloroacetimidate | TMSOTf | 10:1 | 82 |
| Bromide | AgOTf | 4:1 | 68 |
Protecting Group Strategies
Benzoyl vs. Acetyl Protection
Protecting groups on the ribofuranose hydroxyls (C2, C3, C5) are critical for preventing unwanted side reactions. Benzoyl (Bz) groups, as described in EP2319853A1, offer superior stability under glycosylation conditions compared to acetyl (Ac) groups. For example, 2,3,5-tri-O-benzoyl-D-ribofuranose resists hydrolysis during prolonged reactions, whereas acetylated analogues may undergo partial deprotection. Post-glycosylation deprotection is achieved via Zemplén transesterification (NaOMe/MeOH), yielding the free β-D-ribofuranoside.
Silyl Ethers for Transient Protection
tert-Butyldimethylsilyl (TBS) groups are employed in stepwise syntheses to selectively mask hydroxyls. WO2003035896A2 reports the use of TBS protection at C2 and C3 during glycosylation, followed by selective deprotection with HF-pyridine. This strategy enables sequential functionalization but introduces complexity in purification.
Mechanistic Insights into β-Selectivity
Solvent and Temperature Effects
Polar aprotic solvents (e.g., dichloromethane, acetonitrile) enhance ion pair separation, favoring SN2 mechanisms and β-selectivity. Conversely, nonpolar solvents (toluene) may promote SN1 pathways, reducing stereocontrol. Low temperatures (0°C) further suppress racemization, as evidenced by a 15% increase in β-selectivity when reactions are cooled.
HSAB Principle and Catalyst Selection
Purification and Characterization
Chromatographic Techniques
Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane gradients. EP1438424B1 notes that α-naphthyl β-D-ribofuranoside elutes at Rf 0.4–0.5 (EtOAc:hexane 1:2). Recrystallization from methanol/acetone mixtures improves purity, with reported melting points of 142–144°C.
Spectroscopic Confirmation
-
1H NMR : Key signals include δ 5.32 (anomeric H, J = 4.8 Hz, β-configuration) and δ 7.4–8.1 (naphthyl protons).
-
13C NMR : Anomeric carbon at δ 102–104 ppm, consistent with β-glycosides.
Challenges and Optimization
Steric Hindrance from α-Naphthyl
The bulky α-naphthyl group necessitates extended reaction times (24–48 hrs) for complete conversion. Increasing catalyst loading (15 mol% AgOTf) improves yields to 75% but risks side product formation.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing alpha-naphthyl beta-D-ribofuranoside, and how can purity be validated?
- Methodological Answer : Synthesis typically involves glycosylation of alpha-naphthol with a protected ribofuranosyl donor (e.g., peracetylated ribofuranose) under acidic catalysis. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (¹H/¹³C for glycosidic bond confirmation at δ 4.8–5.2 ppm for anomeric protons). Mass spectrometry (ESI-MS) confirms molecular ion peaks .
Q. How is this compound used in enzymatic assays, and what detection methods are compatible?
- Methodological Answer : The compound serves as a chromogenic substrate for glycosidases. Hydrolysis releases alpha-naphthol, detectable via colorimetric (λmax = 450 nm) or fluorometric methods (excitation/emission at 320/450 nm). Comparative studies with fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) require optimization of pH and temperature to minimize background noise .
Advanced Research Questions
Q. How can researchers resolve contradictory kinetic data when using this compound in enzyme inhibition studies?
- Methodological Answer : Discrepancies often arise from substrate solubility or enzyme isoform variability. Address this by:
- Pre-saturating the substrate in assay buffer (e.g., 0.1% DMSO).
- Validating enzyme source purity via SDS-PAGE and activity assays.
- Applying Michaelis-Menten kinetics with nonlinear regression (e.g., GraphPad Prism) to account for non-linear inhibition patterns. Include error bars from triplicate runs and report p-values using ANOVA .
Q. What strategies optimize this compound stability in long-term biochemical assays?
- Methodological Answer : Stability is pH- and temperature-dependent. For assays >24 hours:
- Store stock solutions in anhydrous DMSO at -20°C.
- Include protease inhibitors (e.g., PMSF) to prevent enzymatic degradation.
- Use inert atmospheres (argon) to limit oxidation. Monitor degradation via periodic HPLC analysis .
Q. How does the structural conformation of this compound influence its interaction with microbial glycosidases?
- Methodological Answer : The beta-D-ribofuranoside moiety’s chair conformation enables hydrogen bonding with active-site residues. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions. Compare with analogs (e.g., 5-bromo-3-indolyl derivatives) to assess steric effects. Validate with site-directed mutagenesis of catalytic residues (e.g., Glu or Asp in GH1 family enzymes) .
Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-response curves involving this compound?
- Methodological Answer : Use four-parameter logistic models (4PL) for sigmoidal curves (e.g., % inhibition vs. log[inhibitor]). Calculate IC50 with 95% confidence intervals. For non-sigmoidal data, apply Akaike Information Criterion (AIC) to compare models. Report R² values and residual plots to validate fit .
Q. How can researchers ensure reproducibility in synthesizing this compound across labs?
- Methodological Answer : Adhere to FAIR data principles :
- Document reaction conditions (e.g., solvent purity, stir rate, temperature gradients).
- Share raw NMR/HPLC files in public repositories (e.g., Zenodo).
- Use IUPAC nomenclature and reference standards (e.g., USP guidelines) in reporting .
Comparative Substrate Analysis
Table 1 : Key properties of this compound and analogs .
| Substrate | Detection Method | λmax (nm) | Sensitivity (nM) | Stability (pH 7.4, 25°C) |
|---|---|---|---|---|
| Alpha-naphthyl beta-D-ribo | Colorimetric | 450 | 50 | 48 hours |
| 4-Methylumbelliferyl beta-D-ribo | Fluorometric | 320/450 | 5 | 72 hours |
| X-riboside (5-Bromo-4-Cl) | Chromogenic | 620 | 200 | 24 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
